2-(4-Fluoro-benzyl)isoquinoline-1,3,4-trione
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Overview
Description
2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is an organic compound with the molecular formula C16H10FNO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione typically involves the reaction of isoquinoline derivatives with 4-fluorobenzyl halides under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione moiety to a diol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Potential applications in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1,3,4-trione: Lacks the 4-fluorobenzyl group, which may affect its chemical reactivity and biological activity.
4-fluoro-benzyl derivatives: Compounds with similar substituents on different core structures, which may have different properties and applications.
Uniqueness
2-(4-fluoro-benzyl)isoquinoline-1,3,4-trione is unique due to the presence of both the isoquinoline core and the 4-fluorobenzyl group.
Properties
Molecular Formula |
C16H10FNO3 |
---|---|
Molecular Weight |
283.25 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]isoquinoline-1,3,4-trione |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)9-18-15(20)13-4-2-1-3-12(13)14(19)16(18)21/h1-8H,9H2 |
InChI Key |
XFTAXSAPJPVWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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